DL-2-Benzylserine

Vue d'ensemble

Description

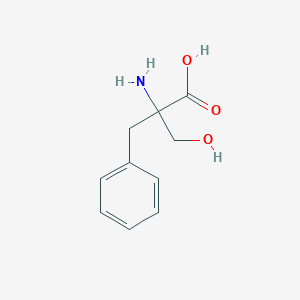

DL-2-Benzylserine is a non-proteinogenic amino acid with the molecular formula C10H13NO3 It is characterized by the presence of a benzyl group attached to the alpha carbon of serine

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: DL-2-Benzylserine can be synthesized through several methods. One common approach involves the use of α-benzylserinal as a key intermediate. The synthesis typically involves the following steps:

Formation of α-benzylserinal: This intermediate is prepared from this compound through a series of reactions, including oxidation and reduction steps.

Resolution of Enantiomers: The racemic mixture of this compound can be resolved into its enantiomers using high-performance liquid chromatography (HPLC) on a chiral stationary phase.

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

Bulk Synthesis: Utilizing large reactors and controlled environments to maintain consistent reaction conditions.

Purification: Employing techniques such as crystallization and chromatography to achieve the desired purity levels.

Analyse Des Réactions Chimiques

DL-2-Benzylserine undergoes various chemical reactions, including:

Oxidation: The hydroxyl group in this compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.

Substitution: The benzyl group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products:

Oxidation Products: Benzyl ketones, benzyl aldehydes.

Reduction Products: Benzyl alcohols, benzylamines.

Substitution Products: Halogenated benzyl derivatives, alkylated benzyl derivatives.

Applications De Recherche Scientifique

Biochemical Research

Transport Inhibition Studies

DL-2-Benzylserine has been identified as an inhibitor of the neutral amino acid transporter ASCT2. Research indicates that it can inhibit the transport of alanine and other neutral amino acids, which is crucial for understanding amino acid metabolism in cells. In experiments involving Xenopus oocytes, benzylserine demonstrated a concentration-dependent inhibition of ASCT2-mediated currents, suggesting its role as a competitive blocker of this transporter .

Table 1: Inhibition Constants for Benzylserine and Related Compounds

| Compound | K_i (0 mm Ala) (mm) | K_i (0.5 mm Ala) (mm) | I_max/I_max(Ala) |

|---|---|---|---|

| Benzylserine | 0.9 ± 0.4 | 1.9 ± 0.3 | 0.26 ± 0.10 |

| Benzylcysteine | 0.78 ± 0.50 | 1.44 ± 0.3 | 0.25 ± 0.05 |

| Phenylalanine | – | – | 0.02 ± 0.05 |

| TBOA | – | – | 0.01 ± 0.001 |

Cancer Metabolism Research

Recent studies have highlighted the potential of targeting glutamine metabolism in cancer therapy, where this compound may play a role as a modulator of metabolic pathways related to tumor growth and survival . By inhibiting specific transporters involved in glutamine uptake, compounds like benzylserine could help in developing therapeutic strategies against various cancers.

Synthesis and Derivative Development

This compound serves as a building block for synthesizing more complex molecules in organic chemistry. For example, it has been utilized in the synthesis of protected α-ethynylphenylalanine enantiomers, showcasing its versatility as a precursor in chemical synthesis . This application is significant for researchers focusing on developing new pharmaceutical agents.

Case Study: Inhibition of ASCT2

In a detailed study examining the effects of this compound on ASCT2, researchers found that it not only inhibited alanine transport but also affected the anion conductance associated with this transporter. The outward currents induced by benzylserine were shown to be dependent on extracellular sodium concentrations, indicating its potential role in modulating ion transport mechanisms within cells .

Case Study: Cancer Cell Metabolism

Another study explored how targeting glutamine metabolism with inhibitors like this compound affects cancer cell proliferation and migration. The findings suggested that compounds influencing glutamine transport could enhance the efficacy of existing cancer therapies by disrupting metabolic pathways essential for tumor growth .

Mécanisme D'action

DL-2-Benzylserine exerts its effects by disrupting intracellular amino acid homeostasis. It inhibits the uptake of essential amino acids such as leucine and glutamine by blocking the activity of amino acid transporters like LAT1 and ASCT2. This disruption leads to decreased cell viability and proliferation, particularly in cancer cells .

Comparaison Avec Des Composés Similaires

DL-2-Benzylserine is unique due to its benzyl group, which imparts distinct chemical and biological properties. Similar compounds include:

DL-Phenylalanine: Lacks the hydroxyl group present in this compound.

DL-Tyrosine: Contains an additional hydroxyl group on the aromatic ring.

DL-Serine: Lacks the benzyl group, making it less hydrophobic compared to this compound.

These compounds differ in their chemical reactivity and biological activity, highlighting the unique properties of this compound.

Activité Biologique

DL-2-Benzylserine (BenSer) is an amino acid analog that has garnered attention for its potential therapeutic applications, particularly in cancer treatment. This article explores the biological activity of BenSer, focusing on its mechanism of action, effects on various cancer cell lines, and implications for future therapeutic strategies.

This compound primarily acts as an inhibitor of the alanine, serine, cysteine-preferring transporter 2 (ASCT2), a key transporter involved in glutamine uptake. By inhibiting ASCT2, BenSer disrupts amino acid homeostasis within cancer cells, which is critical for their growth and proliferation. This inhibition leads to a decrease in intracellular concentrations of essential amino acids, thereby impairing the metabolic pathways that support rapid cell division and survival.

Breast Cancer

Research indicates that BenSer effectively inhibits the growth of breast cancer cell lines such as MDA-MB-231 and MCF-7. A study demonstrated that treatment with 10 mM BenSer for 24 hours resulted in significant reductions in cell cycle progression and overall cell viability, with minimal apoptosis observed. The treatment led to a substantial decrease in intracellular levels of small neutral amino acids, which are crucial for cancer cell metabolism .

Gastric Cancer

In gastric cancer models, BenSer exhibited variable efficacy depending on the expression levels of ASCT2 and glutamine synthetase (GS). While some gastric cancer cells showed resistance to BenSer due to high endogenous GS expression, others were significantly affected by its treatment. The study highlighted that combining ASCT2 inhibitors like BenSer with GS inhibitors could enhance therapeutic efficacy .

Endometrial Cancer

BenSer also demonstrated potent inhibitory effects on endometrial cancer cell lines. In experiments, BenSer treatment significantly reduced cell growth across multiple endometrial cancer models. Notably, it was more effective than other inhibitors like GPNA in certain cell lines, indicating its potential as a targeted therapy for endometrial cancers .

Summary of Research Findings

The following table summarizes key findings from various studies regarding the biological activity of this compound:

Case Studies

- Breast Cancer Treatment : A clinical study evaluated the effects of BenSer on MDA-MB-231 cells. Results indicated a 50% reduction in intracellular amino acids after treatment, correlating with decreased proliferation rates .

- Gastric Cancer Sensitivity : In a comparative analysis of gastric cancer cells, AGS and MGC-803 were sensitive to BenSer treatment while NUGC-3 showed resistance due to high GS activity. This highlights the need for personalized approaches in targeting ASCT2 in gastric cancers .

- Endometrial Spheroid Growth : In three-dimensional spheroid cultures of endometrial cancer cells, BenSer significantly reduced spheroid size and viability compared to controls, suggesting its potential in targeting tumor microenvironments .

Propriétés

IUPAC Name |

2-amino-2-benzyl-3-hydroxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c11-10(7-12,9(13)14)6-8-4-2-1-3-5-8/h1-5,12H,6-7,11H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMNNAJIBOJDHAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(CO)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20370030 | |

| Record name | DL-2-BENZYLSERINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20370030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4740-47-0 | |

| Record name | DL-2-BENZYLSERINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20370030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.